N,N-diethylethanamine; sulfur trioxide

描述

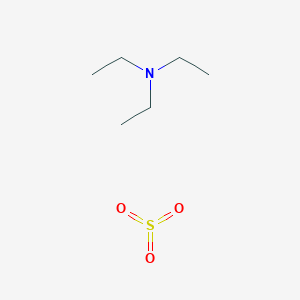

N,N-diethylethanamine; sulfur trioxide (CAS 761-01-3), also known as triethylamine-sulfur trioxide complex, is a coordination compound formed by the reaction of sulfur trioxide (SO₃) with triethylamine (N,N-diethylethanamine). Its molecular formula is C₆H₁₅NO₃S, with a molecular weight of 181.25 g/mol . This compound is a white to off-white crystalline solid, typically provided as a 10 mM solution in organic solvents for research applications. It is hygroscopic and requires storage at 2–8°C in sealed containers, protected from light and moisture .

The complex acts as a stabilized source of SO₃, enabling controlled sulfonation and sulfation reactions in organic synthesis. Its primary applications include:

- Sulfonation of alcohols, amines, and aromatic compounds .

- Use as an electrolyte additive in lithium-ion batteries to improve graphite anode stability .

- Component in gas treatment agents for removing sulfur oxides from industrial emissions .

Its stability arises from the strong Lewis acid-base interaction between SO₃ and triethylamine, which reduces the reactivity of SO₃ while retaining its sulfonating capability .

准备方法

Historical Development and Significance

The triethylamine-sulfur trioxide complex gained prominence as an alternative to pyridine-sulfur trioxide (Py·SO₃) due to its reduced toxicity and improved handling characteristics . Early patents in the 1960s established foundational methods using sulfur dioxide (SO₂) as both a reactant and solvent , while modern adaptations focus on optimizing atom economy and eliminating pyridine byproducts . Its utility spans sulfation of carbohydrates, synthesis of sulfated dyes, and activation of dimethyl sulfoxide (DMSO) in oxidation reactions .

Preparation Methodologies

Liquid Sulfur Dioxide-Mediated Synthesis

This method, detailed in US Patent 2,928,836 , involves a two-step reaction leveraging liquid SO₂ as a solvent and reactant :

-

Formation of Sulfur Dioxide Complex :

Triethylamine is added to refluxing liquid SO₂ (−10°C), forming an intermediate SO₂ complex. The exothermic reaction requires rigorous cooling to maintain the boiling point of SO₂. -

Sulfur Trioxide Addition :

Stabilized liquid SO₃ (e.g., Sulfan) is introduced to the intermediate, yielding TESAB as a slurry. Excess SO₂ (3–4:1 weight ratio relative to product) ensures fluidity for pumping and heat management .

Key Parameters :

-

Temperature: −10°C (refluxing SO₂) to 60°C (post-addition warming).

-

Pressure: 100–150 psi for closed systems.

Chlorosulfonic Acid and Ammonia Route

EP Patent 0487578A1 describes an alternative pathway using chlorosulfonic acid (HSO₃Cl) and ammonia :

-

Reaction Setup :

Triethylamine is dissolved in methylene chloride, followed by dropwise addition of HSO₃Cl at 0–30°C. Ammonia gas is then introduced to neutralize HCl byproducts, forming ammonium chloride. -

Workup :

Water is added to dissolve ammonium chloride, and TESAB is isolated via filtration. The product is washed with methylene chloride and dried .

Advantages :

-

Avoids cryogenic conditions.

-

Scalable with standard glassware.

Limitations :

Solvent-Free Mechanochemical Synthesis

Recent advances (2024) demonstrate solvent-free preparation using ball milling :

-

Grinding Protocol :

Triethylamine and solid SO₃ are milled in a 1:1 molar ratio at 25 Hz for 30 minutes. -

Outcome :

Quantitative conversion to TESAB confirmed by X-ray crystallography .

Benefits :

-

Eliminates solvent waste.

-

Suitable for moisture-sensitive reactions.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Reaction Kinetics

The liquid SO₂ method’s success hinges on maintaining a 3:1 SO₂:TESAB ratio to prevent viscosity-driven inefficiencies . Excess SO₂ acts as a heat-transfer medium, mitigating exothermic risks during SO₃ addition.

Byproduct Management

In the HSO₃Cl route, ammonium chloride byproducts are removed via aqueous extraction, necessitating meticulous washing to avoid TESAB contamination .

Crystallographic Validation

Single-crystal X-ray diffraction confirms TESAB’s betaine structure, featuring a covalent N–S bond rather than a dative complex . This structural distinction enhances its stability compared to Py·SO₃.

Industrial and Laboratory Applications

TESAB’s applications include:

化学反应分析

N,N-diethylethanamine; sulfur trioxide undergoes various types of chemical reactions, including:

Esterification: It is used as a catalyst in esterification reactions, aiding in the formation of esters from carboxylic acids and alcohols.

Common reagents used in these reactions include carboxylic acids, alcohols, and amines. The major products formed from these reactions are acylated compounds, esters, and amides, respectively .

科学研究应用

Key Applications

-

Sulfonation Reactions

- Sulfur trioxide is a powerful sulfonating agent, capable of introducing sulfonyl groups into organic molecules. The reaction between N,N-diethylethanamine and sulfur trioxide results in the formation of sulfonamides, which are crucial intermediates in organic synthesis.

- Example Reaction:

- These sulfonamides can be utilized in the synthesis of dyes, detergents, and pharmaceuticals .

-

Synthesis of Complex Organic Molecules

- The compound plays a significant role in synthesizing complex organic molecules such as sulfate esters and other derivatives. For instance, it can be used to synthesize sulfate-conjugated metabolites which are important in biological systems.

- Case Study: Research has shown that using the N,N-diethylethanamine-sulfur trioxide complex can enhance the yield of sulfate-conjugated resveratrol metabolites, indicating its utility in pharmaceutical applications .

-

Pharmaceutical Applications

- In medicinal chemistry, compounds derived from N,N-diethylethanamine; sulfur trioxide have been investigated for their potential therapeutic effects. The sulfonamide derivatives exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

- Example: Sulfonamides derived from this compound have been explored as potential treatments for bacterial infections due to their ability to inhibit bacterial growth by interfering with folic acid synthesis .

Comparative Data Table

| Application Area | Description | Example Compounds |

|---|---|---|

| Sulfonation | Introduction of sulfonyl groups into organic substrates | Sulfonamides |

| Synthesis of Complex Molecules | Formation of sulfate esters and metabolites | Sulfate-conjugated resveratrol |

| Pharmaceutical Development | Development of therapeutic agents with biological activity | Antimicrobial sulfonamides |

Case Studies

-

Case Study 1: Synthesis of Dyes

A study demonstrated the successful use of this compound in synthesizing azo dyes through sulfonation reactions. The resulting dyes exhibited enhanced solubility and color properties, making them suitable for textile applications. -

Case Study 2: Antimicrobial Properties

Research highlighted that certain sulfonamide derivatives synthesized from this compound showed significant antimicrobial activity against various pathogens. This finding opens avenues for developing new antibiotics based on these derivatives.

作用机制

The mechanism by which N,N-diethylethanamine; sulfur trioxide exerts its effects involves the donation of the sulfur trioxide group to other molecules. This donation facilitates various chemical reactions, such as acylation, esterification, and amidation. The molecular targets and pathways involved include carboxylic acids, alcohols, and amines, which react with the sulfur trioxide group to form the desired products .

相似化合物的比较

Comparison with Similar Sulfur Trioxide Complexes

Sulfur trioxide (SO₃) forms complexes with various Lewis bases to mitigate its extreme reactivity and hygroscopicity. Below is a detailed comparison of N,N-diethylethanamine; sulfur trioxide with analogous compounds:

Critical Analysis

Stability vs. Reactivity Trade-off

- Triethylamine-SO₃ : The strong binding between triethylamine and SO₃ ensures stability, making it suitable for long-term storage and controlled reactions. However, this stability necessitates heating (37°C) or sonication to activate SO₃ release .

- Pyridine-SO₃ : Less stable than triethylamine complexes but widely used in sulfonation due to its balance of reactivity and ease of handling. Pyridine’s toxicity, however, limits its use in environmentally sensitive applications .

- Dioxane-SO₃ : Highly reactive but impractical for most syntheses due to poor stability and challenges in preparation .

生物活性

The compound N,N-diethylethanamine; sulfur trioxide (CAS Number: 761-01-3) is a complex formed from the reaction of N,N-diethylethanamine (a tertiary amine) with sulfur trioxide. This compound has garnered attention in various fields, particularly in organic synthesis and biological activity. Understanding its biological activity is crucial for its application in medicinal chemistry and related disciplines.

- Molecular Formula : C₆H₁₅NO₃S

- Molecular Weight : 181.25 g/mol

- Melting Point : -85°C

- Boiling Point : 90.5°C at 760 mmHg

The compound is characterized by its reactivity due to the presence of sulfur trioxide, which can lead to various biological interactions.

The biological activity of this compound primarily stems from the sulfur trioxide moiety, which is known to form reactive sulfur species (RSS). These species can interact with cellular components, leading to various biochemical effects.

- Reactive Sulfur Species (RSS) : RSS have been shown to play significant roles in cellular signaling and redox biology, similar to reactive oxygen species (ROS) but often more reactive and versatile . This reactivity allows RSS to modify proteins through persulfidation, impacting numerous signaling pathways.

- Protein Modification : RSS can modify cysteine residues in proteins, which are critical for redox sensing and signaling. The persulfidation of proteins can alter their function and stability, influencing processes such as cell differentiation and apoptosis .

Case Studies and Research Findings

Several studies have explored the effects of sulfated compounds on biological systems:

- Oxidative Stress Response : Research indicates that compounds generating RSS can modulate oxidative stress responses in cells. For instance, the generation of hydrogen sulfide (H₂S) from persulfides has been linked to protective effects against oxidative damage in neuronal cells .

- Cancer Cell Behavior : In cancer research, sulfated compounds have been implicated in modulating the behavior of carcinoma cells. For example, the expression of specific glycan structures associated with cancer cells can be influenced by sulfation processes, potentially leading to more aggressive phenotypes .

Data Table: Summary of Biological Effects

Synthesis and Applications

This compound is synthesized through a reaction involving sulfur trioxide and N,N-diethylethanamine. This compound has potential applications in:

- Pharmaceutical Chemistry : As a reagent for sulfation reactions, it can be utilized in drug development processes.

- Biochemical Research : Its ability to generate RSS makes it a valuable tool for studying redox biology and signaling pathways.

Safety Considerations

Due to its reactive nature, proper safety protocols must be followed when handling this compound. It is classified with a danger signal word due to its potential hazards.

常见问题

Basic Research Questions

Q. What are the optimal synthesis methods for generating sulfur trioxide (SO₃) in laboratory settings, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Sulfur trioxide is typically synthesized via the catalytic oxidation of sulfur dioxide (SO₂) using the contact process. Key parameters include:

- Catalyst Selection : Vanadium pentoxide (V₂O₅) on titanium dioxide (TiO₂) supports enhances SO₂ conversion efficiency .

- Temperature Control : Maintain 400–600°C to balance reaction kinetics and thermodynamic equilibrium .

- Pressure Optimization : Operating at 1–2 atm increases collision frequency between SO₂ and O₂ molecules, favoring SO₃ formation via Le Chatelier’s principle .

Safety Note : SO₃ must be absorbed in concentrated sulfuric acid (≥66%) to prevent hazardous fuming .

Q. How can the structure and purity of N,N-diethylethanamine–SO₃ complexes (CAS 761-01-3) be validated experimentally?

Methodological Answer:

- Spectroscopic Analysis : Use FT-IR to confirm sulfonation via S=O stretching vibrations (1,350–1,450 cm⁻¹) and N–H deformation modes (1,600–1,650 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolve crystalline structures, as the complex adopts trigonal planar geometry around sulfur .

- Elemental Analysis : Verify stoichiometry (C₆H₁₅NO₃S) through combustion analysis and sulfur content quantification via barium perchlorate titration .

Q. What safety protocols are critical when handling sulfur trioxide and its amine complexes?

Methodological Answer:

- Reactivity Mitigation : Avoid contact with water (explosive hydrolysis to H₂SO₄) and organic materials (violent oxidation) .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods.

- Fire Safety : Employ CO₂ or dry chemical extinguishers; never use water .

Advanced Research Questions

Q. How do V₂O₅/TiO₂ catalysts influence SO₂ oxidation kinetics, and what mechanisms govern sulfur balance in SCR systems?

Methodological Answer:

- Kinetic Studies : Monitor SO₃ formation rates using gas chromatography (GC) under varying V₂O₅ loadings (0.5–5 wt.%). Higher vanadia content increases active sites but risks SO₃ overproduction .

- Sulfur Balance Analysis : Quantify SO₃ emissions via iodometric titration and correlate with catalyst deactivation due to sulfate deposition .

- Operando Spectroscopy : Use Raman or DRIFTS to track surface intermediates (e.g., V⁵⁺=O species) during redox cycles .

Q. What are the mechanistic implications of SO₃ acting as a Lewis acid in organic sulfonation reactions?

Methodological Answer:

- Complexation Studies : SO₃ forms stable adducts with Lewis bases (e.g., pyridine, triethylamine), enabling controlled sulfonation. Characterize intermediates via NMR (e.g., ¹H and ¹³C) to track electron transfer .

- Reactivity Trends : Triethylamine–SO₃ complexes exhibit moderated reactivity compared to free SO₃, reducing side reactions in aromatic sulfonation .

- Computational Modeling : DFT simulations reveal charge transfer from amine lone pairs to sulfur, stabilizing the electrophilic SO₃ moiety .

Q. How do temperature and solvent polarity affect the physicochemical properties of N,N-diethylethanamine–SO₃ complexes?

Methodological Answer:

- Refractive Index Analysis : Measure refractive indices (n) in ester–amine mixtures to assess dipole–dipole interactions. Longer ester chains (e.g., pentyl acetate) reduce polarity, lowering n values .

- Thermodynamic Stability : Perform DSC to identify melting points (154–170°C) and decomposition thresholds .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance complex solubility, while nonpolar solvents induce precipitation .

属性

IUPAC Name |

N,N-diethylethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHPEVZFVMVUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278539 | |

| Record name | Sulfur trioxide triethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-01-3 | |

| Record name | 761-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfur trioxide triethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur Trioxide - Triethylamine Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。